(5S)-5-methyl-1,4-oxazepane hydrochloride
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Overview
Description
(5S)-5-methyl-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
(5S)-5-methyl-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-oxazepane: A parent compound with similar structural features.
1,4-diazepane: Another seven-membered heterocycle with two nitrogen atoms instead of one oxygen and one nitrogen.
Morpholine: A six-membered ring with one oxygen and one nitrogen atom, often used in similar applications.
Uniqueness
(5S)-5-methyl-1,4-oxazepane hydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2694057-41-3 |
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Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(5S)-5-methyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
WYSIGZNUVPDDKA-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CCOCCN1.Cl |
Canonical SMILES |
CC1CCOCCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
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